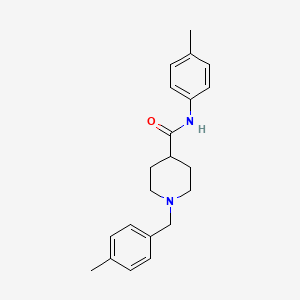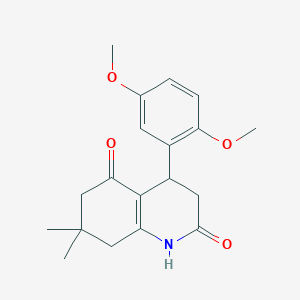![molecular formula C20H25N3O3S B4437754 N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437754.png)
N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as BIS, is a chemical compound that has been extensively studied in the field of neuroscience. BIS is a selective inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating neuronal activity. The inhibition of PP2A by BIS has been shown to have a wide range of effects on the central nervous system, making it a valuable tool for scientific research.
Mecanismo De Acción
BIS acts as a selective inhibitor of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, which is a serine/threonine phosphatase that plays a crucial role in regulating neuronal activity. N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is involved in the dephosphorylation of a wide range of substrates, including ion channels, receptors, and transcription factors. By inhibiting N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, BIS can modulate the activity of these substrates, leading to a wide range of effects on neuronal function.
Biochemical and Physiological Effects:
BIS has been shown to have a wide range of effects on the central nervous system. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. BIS has also been shown to have neuroprotective effects, protecting against neuronal damage in models of neurodegenerative diseases. Additionally, BIS has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIS has several advantages as a research tool. It is a selective inhibitor of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, which allows for the specific modulation of neuronal activity. BIS has also been shown to have a wide range of effects on the central nervous system, making it a valuable tool for studying neuronal function. However, BIS also has several limitations. It can be difficult to obtain pure BIS, and it can be toxic at high concentrations. Additionally, the effects of BIS can be difficult to interpret, as N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has a wide range of substrates.
Direcciones Futuras
There are several future directions for research on BIS. One area of research is the development of more selective inhibitors of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, which would allow for more precise modulation of neuronal activity. Additionally, BIS could be used to study the effects of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibition on other neurological disorders, such as epilepsy and schizophrenia. Finally, BIS could be used in the development of new therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Aplicaciones Científicas De Investigación
BIS has been extensively used in scientific research to study the role of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in neuronal function. It has been shown to have a wide range of effects on the central nervous system, including the regulation of synaptic plasticity, learning, and memory. BIS has also been used to study the effects of N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibition on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-22(2)27(25,26)23-14-12-17(13-15-23)20(24)21-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKPBGSDJQPSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)
![methyl {2-[(2-chlorobenzyl)thio]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate](/img/structure/B4437702.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)





![3-{2-[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B4437790.png)